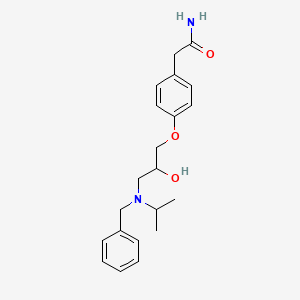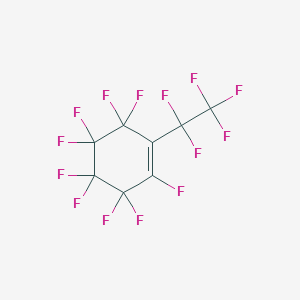
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- is a fluorinated derivative of cyclohexene This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated cyclohexene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- can be synthesized through a multi-step process involving the fluorination of cyclohexene derivatives. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the large-scale fluorination of cyclohexene using specialized equipment to handle the highly reactive fluorine gas. The process must be carefully controlled to ensure the safety of the operators and the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclohexanone derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed under mild conditions.
Major Products
The major products of these reactions include various fluorinated cyclohexanones, cyclohexanols, and substituted cyclohexenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in fluorinated drug development due to the unique properties imparted by fluorine atoms.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).
Industry: Utilized in the production of fluorinated polymers and materials with enhanced chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize fluorinated substrates.
Pathways Involved: Fluorinated compounds often exhibit altered metabolic pathways due to the strong carbon-fluorine bonds, which can resist enzymatic degradation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: The non-fluorinated parent compound, which has different reactivity and applications.
Perfluorocyclohexane: A fully fluorinated cyclohexane derivative with distinct physical and chemical properties.
Fluorinated Cyclohexanones: Compounds with varying degrees of fluorination and different functional groups.
Uniqueness
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- is unique due to its specific pattern of fluorination, which imparts unique reactivity and potential applications not shared by other fluorinated cyclohexene derivatives. The presence of multiple fluorine atoms enhances its chemical stability and resistance to degradation, making it valuable in specialized applications.
Propiedades
Número CAS |
80308-96-9 |
|---|---|
Fórmula molecular |
C8F14 |
Peso molecular |
362.06 g/mol |
Nombre IUPAC |
1,3,3,4,4,5,5,6,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)cyclohexene |
InChI |
InChI=1S/C8F14/c9-2-1(4(12,13)8(20,21)22)3(10,11)6(16,17)7(18,19)5(2,14)15 |
Clave InChI |
FOWHSSKFNBVODM-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


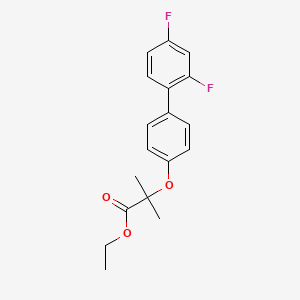
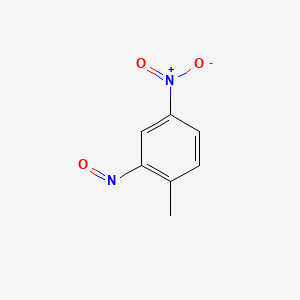
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)
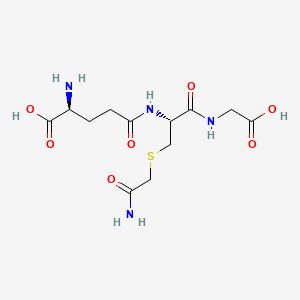
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
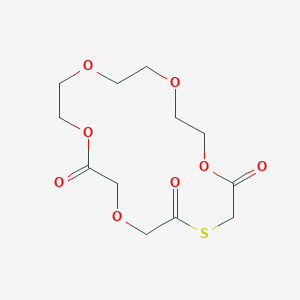
![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)

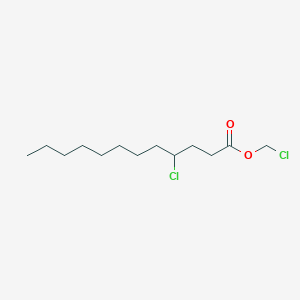
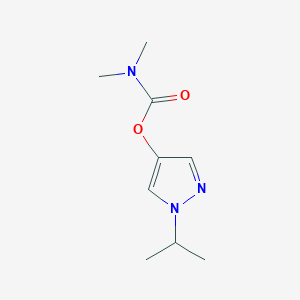
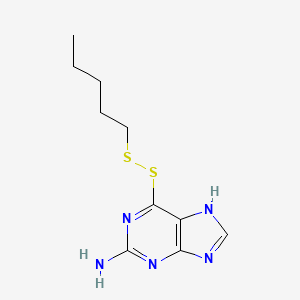
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
